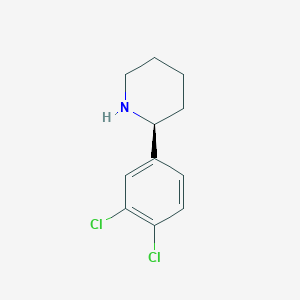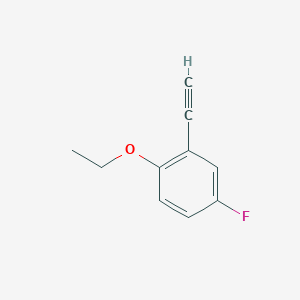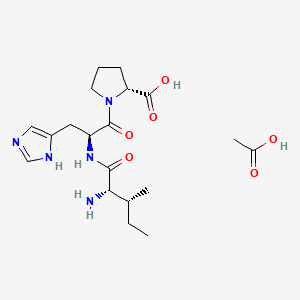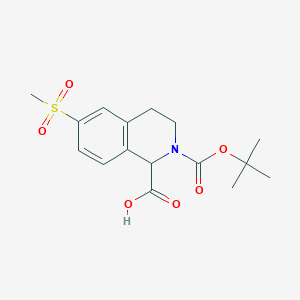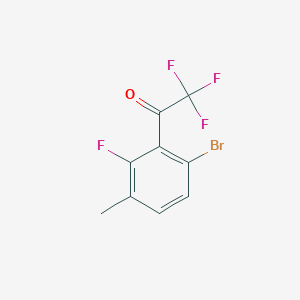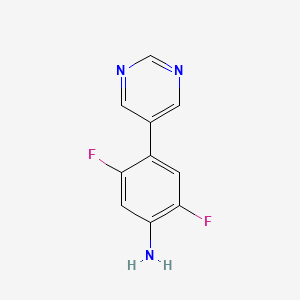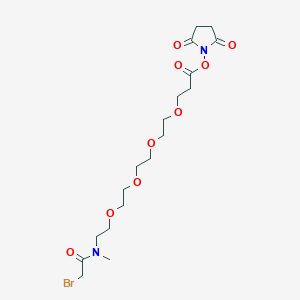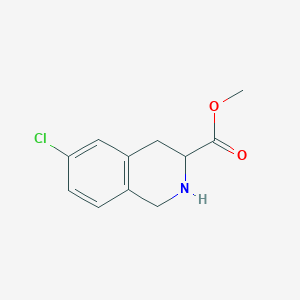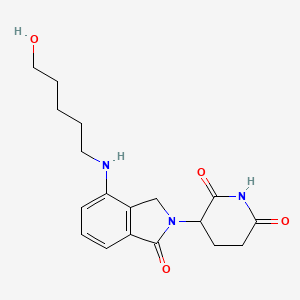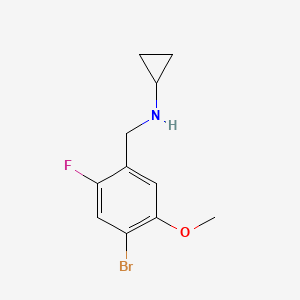
Thalidomide-O-acetamido-C6-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C6-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of certain cancers and inflammatory conditions. This compound is a modified version designed to enhance its therapeutic properties while minimizing adverse effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-O-acetamido-C6-OH involves several steps, starting from the basic thalidomide structure. The process typically includes:
Nitration and Reduction: Thalidomide undergoes nitration followed by reduction to introduce amino groups.
Acetylation: The amino groups are then acetylated to form acetamido derivatives.
Hydroxylation: The final step involves hydroxylation at the C6 position to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
Thalidomide-O-acetamido-C6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The acetamido and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound.
科学研究应用
Thalidomide-O-acetamido-C6-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of thalidomide-O-acetamido-C6-OH involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly important in its anti-cancer and anti-inflammatory activities.
相似化合物的比较
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
Thalidomide: The parent compound with a broad range of biological activities.
Uniqueness
Thalidomide-O-acetamido-C6-OH stands out due to its specific modifications, which aim to improve its efficacy and reduce side effects compared to its parent compound and other derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C21H25N3O7 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(6-hydroxyhexyl)acetamide |
InChI |
InChI=1S/C21H25N3O7/c25-11-4-2-1-3-10-22-17(27)12-31-15-7-5-6-13-18(15)21(30)24(20(13)29)14-8-9-16(26)23-19(14)28/h5-7,14,25H,1-4,8-12H2,(H,22,27)(H,23,26,28) |
InChI 键 |
MCXLVDRDGJNTPM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


